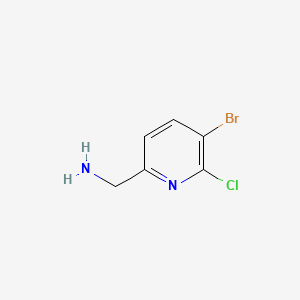
(R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid is a chiral amino acid derivative with a phenyl ring substituted with an acetoxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-aminopropanoic acid.
Acetylation: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetoxy group.
Coupling Reaction: The acetylated phenyl ring is then coupled with the ®-2-aminopropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions to form the final product.
Industrial Production Methods: Industrial production of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid may involve:
Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetoxy moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 4-acetoxybenzoic acid.
Reduction: Formation of 4-hydroxyphenyl-2-aminopropanoic acid.
Substitution: Formation of 4-substituted phenyl-2-aminopropanoic acid derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its potential role in enzyme inhibition and protein interactions.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active phenolic compound, which can then interact with biological targets. The compound may modulate pathways involved in neurotransmission or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
- ®-3-(4-Hydroxyphenyl)-2-aminopropanoic acid
- ®-3-(4-Methoxyphenyl)-2-aminopropanoic acid
- ®-3-(4-Chlorophenyl)-2-aminopropanoic acid
Comparison:
®-3-(4-Hydroxyphenyl)-2-aminopropanoic acid: Similar structure but with a hydroxyl group instead of an acetoxy group, leading to different reactivity and biological activity.
®-3-(4-Methoxyphenyl)-2-aminopropanoic acid: Contains a methoxy group, which affects its lipophilicity and metabolic stability.
®-3-(4-Chlorophenyl)-2-aminopropanoic acid: The presence of a chlorine atom alters its electronic properties and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
(2R)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
QBFQXAKABOKEHT-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)






![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)



![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)
